2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide
2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
723756-51-2
VCID:
VC0473139
InChI:
InChI=1S/C21H22N2O2/c1-14(2)17-10-9-15(3)12-19(17)25-13-20(24)23-18-8-4-6-16-7-5-11-22-21(16)18/h4-12,14H,13H2,1-3H3,(H,23,24)
SMILES:
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3
Molecular Formula:
C21H22N2O2
Molecular Weight:
334.4g/mol
2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide
CAS No.: 723756-51-2
Main Products
VCID: VC0473139
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4g/mol
CAS No. | 723756-51-2 |
---|---|
Product Name | 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide |
Molecular Formula | C21H22N2O2 |
Molecular Weight | 334.4g/mol |
IUPAC Name | 2-(5-methyl-2-propan-2-ylphenoxy)-N-quinolin-8-ylacetamide |
Standard InChI | InChI=1S/C21H22N2O2/c1-14(2)17-10-9-15(3)12-19(17)25-13-20(24)23-18-8-4-6-16-7-5-11-22-21(16)18/h4-12,14H,13H2,1-3H3,(H,23,24) |
Standard InChIKey | CIVHQCYUCAUCLK-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
PubChem Compound | 836458 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume